Phenyl isocyanate

描述

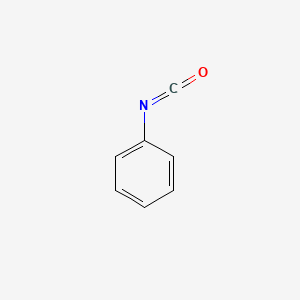

Phenyl isocyanate (C₆H₅NCO) is an aromatic isocyanate widely used in organic synthesis, polymer chemistry, and pharmaceutical applications. It is characterized by a reactive isocyanate group (–NCO) attached to a benzene ring, enabling participation in nucleophilic addition, cyclotrimerization, and urethane/carbamate formation. Its reactivity and stability are influenced by the electron-withdrawing nature of the aromatic ring, which polarizes the –NCO group .

属性

CAS 编号 |

286012-94-0 |

|---|---|

分子式 |

C7H5NO |

分子量 |

125.077 g/mol |

IUPAC 名称 |

isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1 |

InChI 键 |

DGTNSSLYPYDJGL-ZXJNGCBISA-N |

SMILES |

C1=CC=C(C=C1)N=C=O |

手性 SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O |

规范 SMILES |

C1=CC=C(C=C1)N=C=O |

沸点 |

158-168 °C BP: 55 °C at 13 mm Hg 325.4 °F |

颜色/形态 |

Liquid |

密度 |

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C Density: 1.0956 g/cu cm at 20 °C Relative density (water = 1): 1.095 |

闪点 |

132 °F (55.5 °C) (Open Cup) 51 °C c.c. 132 °F (open cup) |

熔点 |

Freezing point: -30 °C -30 °C -22 °F |

物理描述 |

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes. Liquid Liquid with an acrid odor; [Merck Index] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless to yellow liquid with a pungent odor. |

相关CAS编号 |

27616-41-7 |

溶解度 |

Decomposes in water, alcohol; very soluble in ether Solubility in water: reaction |

蒸汽密度 |

1.089 |

蒸汽压力 |

2.57 [mmHg] 2.57 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 0.2 2.57 mmHg |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Phenyl isocyanate can be synthesized through several methods. One common method involves the phosgenation of aniline, where aniline reacts with phosgene to produce this compound and hydrochloric acid as a by-product . This method, however, involves handling toxic phosgene and corrosive by-products.

A phosgene-free approach involves the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide catalyst. This method is environmentally friendly and avoids the use of toxic phosgene . The reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes at the boiling temperature of o-dichlorobenzene .

Industrial Production Methods: Industrial production of this compound typically follows the phosgenation route due to its efficiency and scalability. the phosgene-free method is gaining traction due to its environmental benefits and safety .

化学反应分析

Hydrolysis with Water

Phenyl isocyanate undergoes hydrolysis in aqueous media, producing N,N'-diphenylurea and carbon dioxide . The reaction is influenced by pH and competitive nucleophiles:

-

Kinetics :

-

Moisture Competition :

Reaction with Alcohols

PhNCO reacts with alcohols to form carbamates (urethanes) :

-

Kinetic Studies :

Table 1: Rate Constants for PhNCO Reactions with Alcohols

| Alcohol | Temperature (°C) | Rate Constant (L/mol·s) |

|---|---|---|

| 1-Butanol | 60 | 0.858 |

| n-Propanol | 30 | 0.452 |

Reaction with Amines

PhNCO reacts with amines to form substituted ureas :

-

Kinetics :

-

Crosslinking Agents :

Polymerization and Catalysis

PhNCO participates in polymerization and catalyzed reactions:

-

Tin-Catalyzed Reactions :

-

Brønsted Acid Catalysis :

Reaction with Cellulose

PhNCO reacts with cellulose hydroxyl groups to form carbamates, competing with hydrolysis :

-

Moisture Impact :

-

Surface Reactivity :

Mechanistic Insights

科学研究应用

Industrial Applications

2.1 Polyurethane Production

Phenyl isocyanate is primarily utilized in the production of polyurethanes, which are widely used in flexible and rigid foams, coatings, adhesives, and elastomers. The conversion of this compound into N,N'-diphenylcarbodiimide has been documented as a method to enhance polyurethane properties .

2.2 Modification of Natural Products

Recent studies have shown that modifying natural products like avermectin B1a with this compound can improve their efficacy as pesticides in agricultural applications. This modification enhances the biological activity against pests, showcasing the potential of PI in crop protection .

Chemical Research and Synthesis

3.1 Reactivity Studies

Research indicates that this compound can react with various nucleophiles, including water and hydroxide ions, leading to the formation of different products such as carbamates. This reactivity is significant for developing new synthetic pathways in organic chemistry .

3.2 Sensitization Studies

This compound has been identified as a potent sensitizer, capable of inducing both cellular and humoral immune responses. Studies have demonstrated that it has a stronger sensitization potential compared to other diisocyanates, which raises concerns regarding occupational exposure and safety measures in industries using PI .

Case Study 1: Occupational Health Impact

A comprehensive analysis of exposure to this compound revealed its role in causing respiratory issues among workers in industries utilizing isocyanates for foam production. Surveillance data indicated a significant incidence of asthma linked to exposure during paint application processes, emphasizing the need for improved safety protocols .

Case Study 2: Environmental Remediation

Research aimed at eliminating this compound from industrial solvents demonstrated effective methods using specific reagents like MDA (methylene diphenyl diisocyanate). The study reported significant reductions in this compound concentrations through chemical reactions that convert it into less harmful compounds .

作用机制

Phenyl isocyanate exerts its effects through its highly reactive isocyanate group. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates . The mechanism involves the addition of the nucleophile to the carbon atom of the isocyanate group, followed by the formation of a new bond and the release of a by-product, such as water or carbon dioxide .

相似化合物的比较

Key Findings and Trends

- Electronic Effects : Electron-withdrawing substituents (e.g., –Cl) enhance reactivity in aromatic isocyanates, while electron-donating groups (e.g., –OCH₃) reduce it.

- Steric Effects : Ortho-substitution drastically lowers yields in multicomponent reactions.

- Hybrid Systems : Co-trimerization of this compound with aliphatic isocyanates (e.g., HDI) enables tunable polymer properties .

生物活性

Phenyl isocyanate (PhNCO) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of toxicology, pharmacology, and medicinal chemistry. This article explores the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and associated health risks.

This compound is an organic compound characterized by the presence of an isocyanate functional group attached to a phenyl group. Its molecular formula is C7H5NO, and it has a molecular weight of 135.12 g/mol. The compound is known for its high reactivity, particularly with nucleophiles, which can lead to various biological interactions.

Biological Activity

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives synthesized from this compound demonstrate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis reveals that substitutions on the phenyl ring can influence the potency of these compounds against microbial strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | S. aureus | 32 µg/mL |

| This compound Derivative B | E. coli | 64 µg/mL |

2. Cytotoxic Effects

This compound has been studied for its cytotoxic effects on cancer cells. A series of experiments demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

3. Respiratory Effects

This compound is recognized for its adverse respiratory effects. It has been implicated in causing chemical bronchitis and asthma-like symptoms upon exposure. The compound acts as a potent pulmonary sensitizer, leading to increased airway reactivity and chronic respiratory conditions in sensitized individuals .

Case Studies

Case Study 1: Occupational Exposure

A study focused on workers exposed to this compound in industrial settings reported a significant incidence of respiratory sensitization and asthma. Workers who had prolonged exposure developed symptoms such as coughing, wheezing, and shortness of breath, highlighting the compound's allergenic potential .

Case Study 2: Synthesis of Anticancer Agents

In a study aimed at developing new anticancer agents, researchers synthesized a series of thiourea derivatives from this compound. These derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the phenyl ring could enhance therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Modification : this compound can react with amino acids in proteins, leading to modifications that may alter protein function and trigger cellular stress responses.

- Inflammatory Response : Exposure to this compound can activate inflammatory pathways, contributing to respiratory diseases and other inflammatory conditions.

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.

Health Risks

Despite its potential therapeutic applications, this compound poses significant health risks:

- Allergic Reactions : Prolonged exposure can lead to sensitization and allergic reactions.

- Carcinogenic Potential : Although not extensively studied for carcinogenicity, some reports suggest that long-term exposure could be associated with an increased risk of cancer .

- Respiratory Issues : As noted earlier, it can cause serious respiratory problems in sensitized individuals.

常见问题

Q. What are the key considerations for synthesizing phenyl isocyanate in laboratory settings?

this compound can be synthesized via catalytic decomposition of methyl N-phenyl carbamate (MPC) in chlorobenzene under high pressure, achieving 89% conversion and nearly 100% selectivity . For alternative routes, the Lossen rearrangement of hydroxamic acids requires activation agents (e.g., sulfonyl chlorides) to generate unstable intermediates, necessitating stabilization techniques like low-temperature trapping . Key considerations include solvent selection, catalyst-free systems for cleaner synthesis, and rigorous moisture exclusion to prevent hydrolysis to urea derivatives .

Q. How can this compound be characterized to confirm its identity and purity?

Characterization methods include:

- Gas Chromatography (GC) : Quantifies this compound with precision (±1.5%) for samples >100 μmol, validated against titration .

- Titration : Suitable for larger sample amounts (25–1000 μmol) but less precise at lower concentrations .

- Infrared Spectroscopy (IR) : Identifies the isocyanate group (N=C=O) at ~2270 cm⁻¹, as per NIST reference data .

- GC-MS/ESI-HRMS : Detects unreacted starting materials and byproducts (e.g., urea analogues) in complex mixtures .

Q. What safety protocols are essential when handling this compound?

this compound is highly toxic (CAS 103-71-9) with acute inhalation hazards. Protective Action Criteria (PAC) levels are: PAC-1 = 0.00087 ppm, PAC-2 = 0.0096 ppm, PAC-3 = 0.029 ppm . Mandatory protocols include:

- Use of fume hoods and PPE (gloves, respirators).

- Immediate neutralization of spills with alcohol or amine solutions.

- Storage under inert atmospheres to prevent polymerization .

Advanced Research Questions

Q. How do reaction conditions influence the decomposition kinetics of methyl N-phenyl carbamate to this compound?

The decomposition of MPC follows pseudo-first-order kinetics with Arrhenius parameters and . Optimal conditions include chlorobenzene as solvent, 160–180°C, and 2–4 hours reaction time. Elevated temperatures increase conversion rates but risk side reactions, requiring precise control .

Q. What challenges arise in detecting this compound as an intermediate in Lossen rearrangements?

this compound’s instability under aqueous conditions necessitates rapid detection methods. ESI-HRMS is critical for identifying transient intermediates, while stabilizing agents (e.g., dry ethers) prolong its lifetime. Contradictions in yield data often stem from competing hydrolysis pathways, which can be minimized using anhydrous solvents .

Q. How can side reactions like urea formation be mitigated during this compound synthesis?

Urea formation occurs via reaction with moisture or amines. Mitigation strategies include:

Q. What advanced analytical methods resolve contradictions in this compound quantification?

Discrepancies between GC and titration results (e.g., at <100 μmol sample sizes) arise from titration’s lower sensitivity. GC-MS coupled with internal standards (e.g., deuterated analogs) improves accuracy for trace analysis. ESI-HRMS further distinguishes isobaric interferences (e.g., urea vs. unreacted isocyanate) .

Q. How is this compound utilized in synthesizing functionalized nanomaterials?

this compound reacts with hydroxyl groups on cellulose or graphene oxide to form urethane linkages, enabling surface functionalization. For example, it modifies cellulose paper for enhanced mechanical properties or anchors catalysts to graphene nanoplatelets. Reaction conditions (e.g., 60°C, 24 hours in DMF) must balance reactivity and nanomaterial stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。